Comparative α-Glucosidase Inhibitory Potency: Benzodioxin Scaffold Derivatives vs. Acarbose
Derivatives containing the 1,4-benzodioxin core scaffold demonstrate substantially superior α-glucosidase inhibition compared to the clinical comparator acarbose. The most potent derivative in the series (compound 4) achieved an IC50 of 0.80 ± 0.01 µM, representing a 16.1-fold improvement in potency over acarbose (IC50 = 12.90 ± 0.10 µM) [1]. The unsubstituted parent scaffold, 1,4-benzodioxin, 2-phenyl-, serves as the essential synthetic precursor for generating this class of inhibitors.
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivative of 1,4-benzodioxin scaffold: IC50 = 0.80 ± 0.01 µM (most potent derivative) |
| Comparator Or Baseline | Acarbose: IC50 = 12.90 ± 0.10 µM |
| Quantified Difference | 16.1-fold more potent than acarbose |
| Conditions | In vitro enzyme inhibition assay; α-glucosidase |
Why This Matters
This class-level data substantiates the 1,4-benzodioxin scaffold as a privileged structure for developing potent α-glucosidase inhibitors, guiding procurement decisions for medicinal chemistry programs targeting diabetes.
- [1] Exploring diabetics II inhibitors based on benzodioxin derivatives, structure activity relationship, molecular docking and ADME property study. Journal of Molecular Structure. 2024;1306:137768. DOI: 10.1016/j.molstruc.2024.137768. View Source
